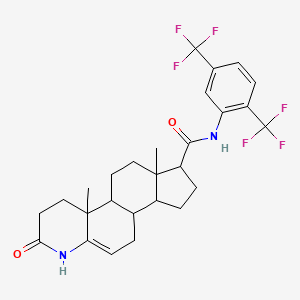
Delta-5(6)-Dutasteride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta-5(6)-Dutasteride is a synthetic compound known for its role in inhibiting the enzyme 5-alpha-reductase. This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a hormone linked to conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). By inhibiting this enzyme, this compound helps reduce the levels of DHT in the body, thereby mitigating the symptoms associated with these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delta-5(6)-Dutasteride involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions: Delta-5(6)-Dutasteride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Scientific Research Applications
Delta-5(6)-Dutasteride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on hormone regulation and cellular processes.
Medicine: Primarily used in the treatment of BPH and androgenetic alopecia. Research is ongoing to explore its potential in treating other conditions such as prostate cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Delta-5(6)-Dutasteride exerts its effects by inhibiting the enzyme 5-alpha-reductase. This inhibition prevents the conversion of testosterone to dihydrotestosterone (DHT), thereby reducing the levels of DHT in the body. The reduction in DHT levels leads to a decrease in the size of the prostate gland and a reduction in hair loss. The molecular targets include the active sites of the 5-alpha-reductase enzyme, and the pathways involved are primarily related to androgen metabolism.
Comparison with Similar Compounds
Finasteride: Another 5-alpha-reductase inhibitor, but with a different chemical structure and slightly different efficacy profile.
Epristeride: Similar in function but less commonly used.
Alfatradiol: Used topically for hair loss, with a different mechanism of action.
Uniqueness: Delta-5(6)-Dutasteride is unique in its ability to inhibit both type I and type II isoforms of the 5-alpha-reductase enzyme, making it more effective in reducing DHT levels compared to other inhibitors like Finasteride, which primarily inhibits type II.
Properties
Molecular Formula |
C27H30F6N2O2 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36) |
InChI Key |
BPXPCWANWHJPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



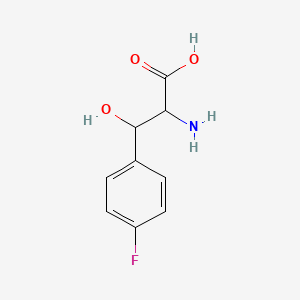
![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)
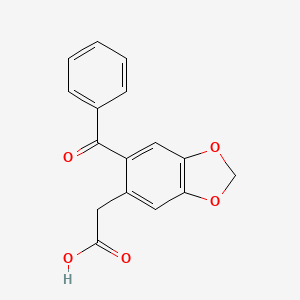
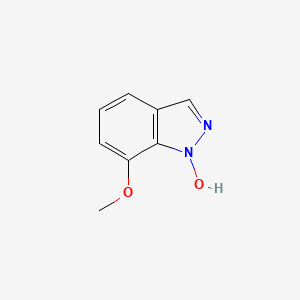
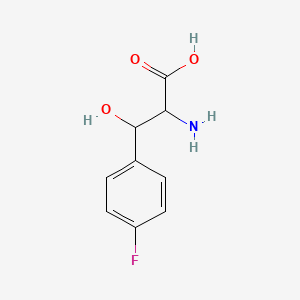
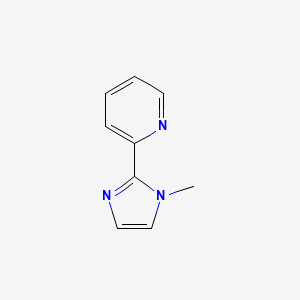
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)
![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)

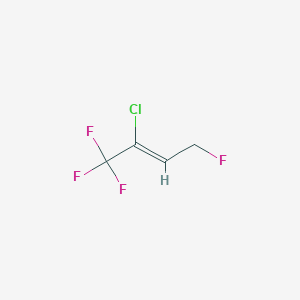
![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
